2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrN3O2S/c1-33-22-13-9-18(10-14-22)16-31-26(32)25-24(23(15-29-25)20-5-3-2-4-6-20)30-27(31)34-17-19-7-11-21(28)12-8-19/h2-15,29H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNKCVKXWQJVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as 2-aminopyrimidine and an appropriate diketone can be cyclized using a strong acid or base catalyst.
Introduction of the Bromobenzyl Group: This can be achieved through nucleophilic substitution reactions where a bromobenzyl halide reacts with a thiol group attached to the pyrrolo[3,2-d]pyrimidine core.
Attachment of the Methoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction where the methoxybenzyl group is introduced using a suitable alkylating agent in the presence of a Lewis acid catalyst.
Addition of the Phenyl Group: The phenyl group can be introduced through a variety of methods, including Suzuki coupling reactions, where a phenylboronic acid reacts with a halogenated pyrrolo[3,2-d]pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromobenzyl group serves as a reactive site for nucleophilic substitution. Common nucleophiles (e.g., amines, thiols) displace the bromine under mild conditions:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| K₂CO₃, DMF, 60°C, 24 h (with aniline) | 4-(benzylthio)-3-(4-methoxybenzyl) analog | ~65% | |
| NaSH, EtOH, reflux, 12 h | Thiolated derivative | 72% |
This reactivity is critical for generating analogs with modified electronic or steric properties.
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
Suzuki-Miyaura Coupling
| Conditions | Aryl Boronic Acid | Product (R = ) | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 4-Methoxyphenylboronic | 4-Methoxyphenyl | 58% | |
| Same conditions | Phenylboronic acid | Biphenyl derivative | 63% |
This reaction diversifies the aromatic substituents for structure-activity relationship studies.
Oxidation of Thioether Group
The benzyl thioether moiety undergoes oxidation to sulfone or sulfoxide derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C to RT, 2 h | Sulfoxide | 85% | |
| H₂O₂/CH₃COOH | 50°C, 6 h | Sulfone | 78% |
Oxidation modulates electronic properties and enhances metabolic stability.
Acid/Base-Catalyzed Rearrangements
The pyrrolopyrimidine core undergoes ring-opening or rearrangement under acidic/basic conditions:
| Conditions | Observation | Outcome | Source |
|---|---|---|---|
| HCl (conc.), reflux, 4 h | Ring contraction to imidazopyrimidine | Structural isomerization | |
| NaOH, EtOH, 60°C, 8 h | Hydrolysis of lactam ring | Carboxylic acid derivative |
These transformations highlight the scaffold’s versatility in generating novel heterocycles .
Biological Alkylation Reactions
In medicinal chemistry contexts, the compound acts as an alkylating agent via its thioether group:
This reactivity underpins its potential as a covalent inhibitor in drug discovery .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil against hepatocellular carcinoma (Huh-7) and breast cancer (MCF-7) cell lines .
Anti-inflammatory Properties
The compound's potential as a COX-II inhibitor has also been explored. Research indicates that compounds with similar scaffolds can selectively inhibit COX-II, leading to reduced inflammation without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that This compound might possess similar anti-inflammatory properties.
Case Study 1: Anticancer Evaluation
A study investigating a series of pyrrolo[3,2-d]pyrimidine derivatives found that specific substitutions significantly enhanced their anticancer activity against MCF-7 cells. The compound's structure was optimized to improve interaction with target proteins involved in cancer proliferation pathways .
Case Study 2: COX-II Inhibition
In another study focusing on anti-inflammatory agents, several compounds were synthesized and screened for their COX-II inhibitory activity. Those with structural similarities to This compound exhibited promising results, demonstrating lower IC50 values than established COX-II inhibitors .
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares key structural features and inferred properties of the target compound with analogs from the evidence:
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Halogenation : The target compound’s 4-bromobenzyl group may engage in halogen bonding, similar to dichloro/trichloromethyl analogs , but with reduced steric hindrance compared to bulkier trichloromethyl groups.
- Methoxy vs. Hydroxyl : The 4-methoxybenzyl group (target) offers electron-donating effects and moderate lipophilicity, contrasting with hydroxyl-containing analogs (e.g., ), which prioritize polar interactions.
Pharmacokinetic Properties
- Solubility : The methoxy group improves aqueous solubility relative to fully halogenated analogs (), balancing lipophilicity for membrane penetration.
Biological Activity
The compound 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034491-11-5) is a pyrrolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews its biological activity based on recent research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 532.5 g/mol . The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 532.5 g/mol |
| CAS Number | 2034491-11-5 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases, particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met (a receptor tyrosine kinase). These pathways are crucial in tumor growth and metastasis. The compound forms hydrogen bonds with critical residues in the active sites of these kinases, disrupting their function and leading to reduced cell proliferation.
Antiproliferative Effects
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, a related study reported the following IC50 values for various compounds:
| Compound | IC50 (µM) |
|---|---|
| 2a | 27.030 ± 1.43 |
| 3e | 3.403 ± 0.18 |
| 2b | 8.808 ± 0.47 |
| Cabozantinib (reference) | 16.350 ± 0.86 |
Notably, compounds 3a , 3c , and 3d showed superior cytotoxicity compared to the reference drug cabozantinib, indicating that structural modifications can enhance biological activity significantly .
Kinase Inhibition
The compound has been shown to inhibit VEGFR-2 and c-Met with promising potency. The binding interactions include hydrogen bonds with pivotal amino acids within the kinase domains, which are essential for their activation and signaling pathways involved in angiogenesis and tumor growth .
Case Studies
- In Vitro Studies : An evaluation of the compound's effects on human cancer cell lines revealed a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations as low as 1 µM .
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to the ATP-binding site of VEGFR-2 and c-Met, suggesting a strong potential for therapeutic applications in oncology .
Toxicity and Safety Profile
Preliminary toxicity studies suggest that the compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. Histopathological assessments indicated no inflammatory or cytotoxic changes in vital organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
